

ELISA protocol for IL-1 β measurement after Rosthornin B treatment

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Compound of Interest

Compound Name: Rosthornin B

Cat. No.: B8235229

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Application Note: Measuring IL-1 β Inhibition by Rosthornin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its production is tightly regulated, primarily through the activation of the NLRP3 inflammasome complex. This complex processes pro-IL-1 β into its active, secreted form.

Rosthornin B, a natural diterpene, has been identified as a direct inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue for NLRP3-driven diseases.^{[1][2]}

This document provides a detailed protocol for treating cells with **Rosthornin B** and subsequently measuring the levels of secreted IL-1 β using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: Rosthornin B in the Context of IL-1 β Production

Rosthornin B exerts its anti-inflammatory effects by directly targeting the NLRP3 protein.^{[1][2]}

This interaction prevents the assembly and activation of the NLRP3 inflammasome. The canonical pathway for IL-1 β secretion involves two signals. The first signal, often initiated by lipopolysaccharide (LPS), primes the cells, leading to the transcription and translation of pro-IL-

1 β and NLRP3. The second signal, such as ATP or nigericin, triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1, which then cleaves pro-IL-1 β into its mature, secreted form. **Rosthornin B** specifically inhibits this second step, thereby reducing the secretion of active IL-1 β without affecting the production of inflammasome-independent cytokines like TNF- α .^[1]

Experimental Protocol: Cell Treatment and Lysis

This protocol is designed for treating cultured cells, such as lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, with **Rosthornin B** followed by stimulation to induce IL-1 β secretion.

Materials:

- Cultured cells (e.g., LPS-primed BMDMs or THP-1 cells)
- Complete cell culture medium
- **Rosthornin B** (Ros B)
- LPS (Lipopolysaccharide)
- NLRP3 inflammasome activator (e.g., Nigericin, ATP, or MSU crystals)
- Phosphate Buffered Saline (PBS), sterile
- Microcentrifuge tubes
- Cell lysis buffer (optional, for intracellular pro-IL-1 β measurement)

Procedure:

- **Cell Seeding:** Seed cells in a 24-well or 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
- **Priming:** Prime the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours to induce the expression of pro-IL-1 β .

- **Rosthornin B Treatment:** Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of **Rosthornin B**. A dose-dependent inhibition has been observed, with an IC₅₀ of 0.39 μ M reported in one study. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 μ M). Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
- **Inflammasome Activation:** Add an NLRP3 inflammasome activator. For example:
 - Nigericin (5 μ M) for 1 hour.
 - ATP (5 mM) for 30 minutes.
 - MSU crystals (150 μ g/mL) for 6 hours.
- **Sample Collection:**
 - **Supernatant:** Carefully collect the cell culture supernatant into a clean microcentrifuge tube. Centrifuge at 300 x g for 10 minutes to pellet any detached cells or debris. The clarified supernatant contains the secreted IL-1 β and is ready for ELISA analysis. Store at -80°C if not used immediately.
 - **Cell Lysate (Optional):** To measure intracellular pro-IL-1 β , wash the cells with cold PBS, then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant is the cell lysate.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment measuring IL-1 β secretion in LPS-primed BMDMs treated with increasing concentrations of **Rosthornin B** before stimulation with Nigericin.

Rosthornin B (μM)	IL-1 β Concentration (pg/mL)	Standard Deviation	% Inhibition
0 (Vehicle Control)	1250	85	0
0.1	980	65	21.6
0.5	630	42	49.6
1.0	310	25	75.2
5.0	150	15	88.0
10.0	80	10	93.6

ELISA Protocol for IL-1 β Measurement

This is a general sandwich ELISA protocol. Please refer to the manufacturer's instructions for your specific ELISA kit for detailed volumes, incubation times, and concentrations.

Materials:

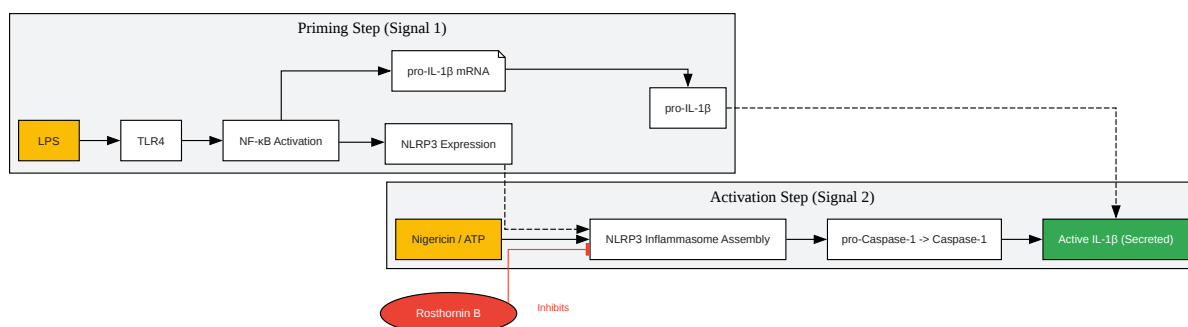
- IL-1 β ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
- Clarified cell culture supernatants (from the experimental protocol)
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
- Standard and Sample Addition: Add 100 μL of each standard and sample (clarified supernatant) to the appropriate wells of the pre-coated microplate.
- Incubation: Cover the plate and incubate for 90 minutes at 37°C or as specified by the kit.

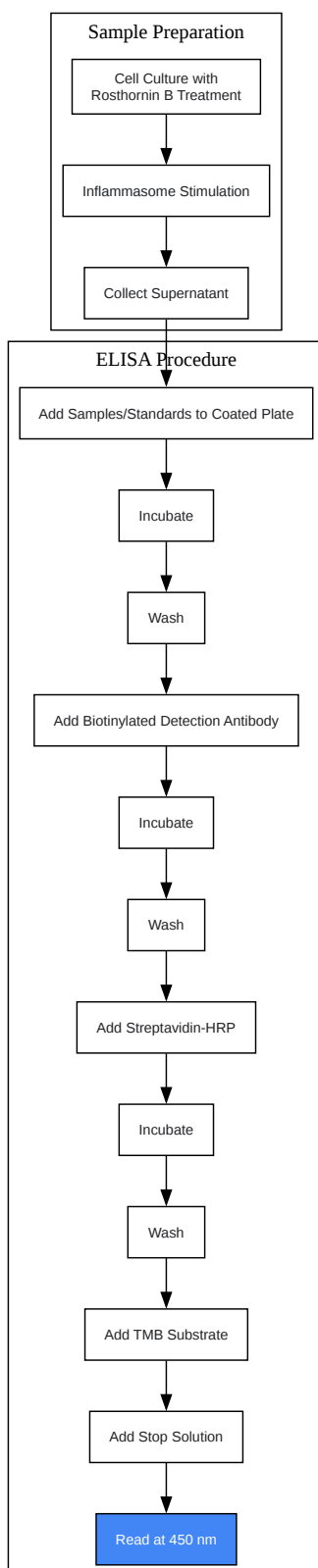
- Wash: Aspirate the liquid from each well and wash the plate 2-3 times with the provided wash buffer.
- Detection Antibody: Add 100 μ L of the biotin-labeled detection antibody to each well.
- Incubation: Cover the plate and incubate for 60 minutes at 37°C.
- Wash: Aspirate and wash the plate 3-5 times.
- Streptavidin-HRP: Add 100 μ L of Streptavidin-HRP conjugate to each well.
- Incubation: Cover the plate and incubate for 30 minutes at 37°C.
- Wash: Aspirate and wash the plate 5 times.
- Substrate Development: Add 90 μ L of TMB substrate to each well and incubate in the dark for 10-20 minutes at 37°C.
- Stop Reaction: Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm immediately.
- Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of IL-1 β in your samples.

Visualizations



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Caption: **Rosthornin B** inhibits the NLRP3 inflammasome assembly, blocking IL-1 β secretion.



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Caption: Workflow for measuring secreted IL-1 β after **Rosthornin B** treatment using ELISA.

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References

- 1. Rosthornin B alleviates inflammatory diseases via directly targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosthornin B alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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